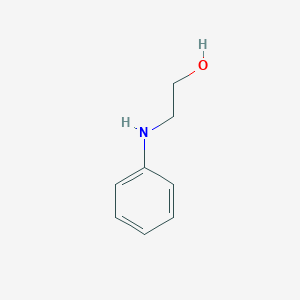
2-苯胺乙醇
描述
2-Anilinoethanol, also known as anilinoethanol or anethol, is an organic compound that is used in a wide range of applications, from laboratory experiments to industrial processes. It is a colorless liquid with a sweet, pungent odor and is soluble in water and alcohol. 2-Anilinoethanol is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to acting as a catalyst in chemical reactions.
科学研究应用
Catalyst for Hydrogenolysis in Coal and Fuel Cell Technology: 它已被确定为在煤炭和煤炭类似物中二-2-萘基氢解反应的有前途的催化剂。这一发现表明在燃料电池技术(Miller, 1990)和煤炭转化过程(Miller, 1993)中可能有潜在应用。
Biosensor Applications: 聚苯胺、聚(2-苯胺乙醇)和聚(苯胺-2-苯胺乙醇)显示出在生物传感器中有潜力的应用。它们的电活性、导电性、电阻和亲水性随着2-苯胺乙醇含量的增加而改善,使其适用于这种应用(Keyhanpour, Seyed Mohaghegh, & Jamshidi, 2012)。
Dipolar Interactions with Non-Polar Solvents: 介电弛豫研究表明苯胺和2-烷氧基乙醇可以与非极性溶剂发生相互作用,可能形成偶极相互作用(Basha, 2017)。
Industrial Safety Concerns: 有证据表明2-苯胺乙醇,在名称为“苯乙醇胺”时,可能导致工业工人发生青紫,尽管确切的病因尚不清楚(Bass, Frost, & Salter, 1943)。
Greener Alternative to Traditional Dyes: 从2-苯胺乙醇衍生的新型分散偶氮染料展示出有前景的溶剂致色性能,表明它们可以作为传统染料的更环保替代品(Yazdanbakhsh, Giahi, & Mohammadi, 2009)。
Enhancing Amine Yield in Catalysis: 在一锅法米尔特醇与苯胺的胺化反应中,添加少量的2-丙醇或甲酸可以显著增加胺的产率(Demidova et al., 2017)。
Interaction Studies in Binary Mixtures: 在含有苯胺和1-烷醇的二元混合物中,较短链醇倾向于形成更强的相互作用,为了解这类混合物中异质分子的行为提供了见解(Almasi, 2019)。
Chemical Synthesis and Transformations: 2-苯胺乙醇的乙烯醚在盐酸存在下发生变化,形成各种化合物。这项研究提供了化学转化和合成的见解(Shostakovsky & Chekulaeva, 1955)。
Optimum Grafting Conditions: 一项研究确定了使用过硫酸铵将2-苯胺乙醇嫁接到壳聚糖的最佳条件,这对于聚合物化学应用是重要的(Hosseini, 2015)。
作用机制
Target of Action
2-Anilinoethanol, also known as N-Phenylethanolamine, is a chemical compound that is commonly used in various industries . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It can be used to produce drugs such as analgesics, antipyretics, and anti-inflammatory agents .
Mode of Action
The mode of action of 2-Anilinoethanol varies depending on its application. In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of drugs . It undergoes various chemical reactions to form the desired pharmaceutical compounds .
Biochemical Pathways
2-Anilinoethanol is involved in several biochemical pathways. In the textile industry, 2-Anilinoethanol is used as a dye intermediate . It reacts with other chemicals to form dyes that can bind to fabrics and textiles, resulting in the desired color . In the rubber industry, this compound acts as a vulcanization accelerator . It reacts with sulfur and other chemicals to cross-link the polymer chains in rubber, improving its strength and elasticity .
Pharmacokinetics
It is known that the compound has a boiling point of approximately 230 degrees celsius . It is a good solvent for many organic compounds and can be used as a reagent in various chemical reactions . It is also known for its ability to act as a reducing agent and can undergo oxidation reactions .
Result of Action
The molecular and cellular effects of 2-Anilinoethanol’s action depend on its application. In the pharmaceutical industry, it forms the desired pharmaceutical compounds through various chemical reactions . In the textile industry, it forms dyes that can bind to fabrics and textiles . In the rubber industry, it improves the properties of rubber, such as its strength and elasticity .
Action Environment
The action, efficacy, and stability of 2-Anilinoethanol can be influenced by environmental factors. For instance, the compound’s electroactivity, conductivity, and resistance are reduced with increased 2-Anilinoethanol content in the copolymer, though the processability and adhesion properties improve . The hydrophilicity of the polymer film obtained has increased with increasing 2-Anilinoethanol content .
安全和危害
未来方向
2-Anilinoethanol has potential applications in the field of biosensors due to its properties when used in the electropolymerization process . With increased 2-Anilinoethanol content in the copolymer, its electroactivity, conductivity, and resistance are reduced, though the processability and adhesion properties improve .
生化分析
Biochemical Properties
The biochemical properties of 2-Anilinoethanol are not fully understood yet. It is known that 2-Anilinoethanol can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for human olfactory UDP-glucuronosyltransferase
Cellular Effects
It has been suggested that 2-Anilinoethanol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 2-Anilinoethanol can interact with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Anilinoethanol in animal models
Metabolic Pathways
It is known that 2-Anilinoethanol can interact with enzymes and cofactors
属性
IUPAC Name |
2-anilinoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGATWIBSKHFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059550 | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS] | |
| Record name | N-Phenylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16071 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
122-98-5 | |
| Record name | N-(2-Hydroxyethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ANILINOETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-anilinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630DL2N96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:
- Spectroscopic Data: While the provided papers don't delve into detailed spectroscopic characterization, they do mention the use of FTIR spectroscopy to confirm the presence of 2-anilinoethanol in copolymers and to analyze its structure. [, , , ]
A: 2-Anilinoethanol is primarily studied as a monomer for synthesizing polymers with various properties. Research shows its incorporation into polymers like polyaniline and chitosan can influence the final material's solubility, conductivity, and electrochemical stability. [, , , , , ] For example, copolymers of 2-anilinoethanol and aniline exhibit solubility in various organic solvents. [] Its use as an antioxidant in color photographic developers is also noted, where it demonstrates improved developer stability under storage conditions. []
A: While the provided research doesn't explicitly mention the use of computational chemistry for studying 2-anilinoethanol, one study utilizes density functional theory calculations to support the proposed mechanism of nitrogen-oxygen Smiles rearrangement observed in the gas phase for deprotonated 2-(N-methylanilino)ethanol and morpholinylbenzoic acid derivatives. [] Further computational studies could provide insights into its reactivity, electronic properties, and potential applications.
A: While the provided articles don't specifically address SHE regulations for 2-anilinoethanol, it's crucial to handle it with caution. It's known to cause methemoglobinemia, [] highlighting the need for appropriate safety measures during handling and use. Always refer to the latest Safety Data Sheets (SDS) and follow recommended safety protocols.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



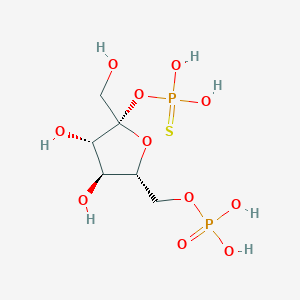
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)


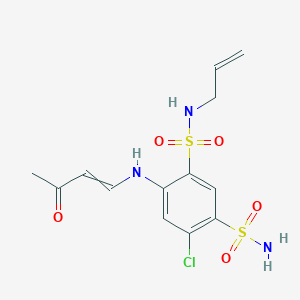



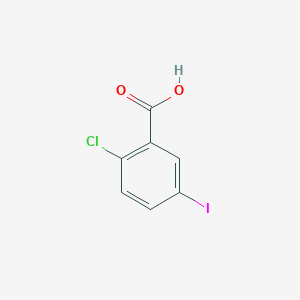

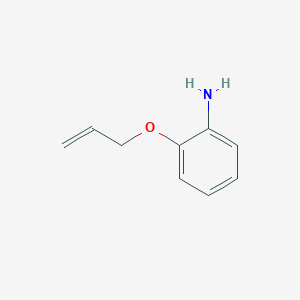
![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)